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Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2

(Nrf2) protein-protein interaction (PPI) is a critical regulator of the cellular antioxidant response.

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal

degradation.[1][2] In response to oxidative or electrophilic stress, this interaction is disrupted,

leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response

element (ARE)-dependent genes that encode a battery of cytoprotective proteins.[1][2]

Consequently, the inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic

strategy for a range of diseases characterized by oxidative stress and inflammation.

A significant number of small-molecule inhibitors targeting the Keap1-Nrf2 PPI have been

developed. A crucial aspect of their development is the consideration of stereoisomerism, as

the binding pocket of the Keap1 Kelch domain is chiral and often exhibits a high degree of

stereoselectivity. This technical guide provides an in-depth overview of the role of

stereoisomerism in the design and function of Keap1-Nrf2 PPI inhibitors, with a focus on

quantitative data, experimental protocols, and signaling pathways.

Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the homodimeric Keap1 protein sequesters Nrf2 in the

cytoplasm by binding to two distinct motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE"
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motif and a low-affinity "DLG" motif.[1][3] This "hinge and latch" mechanism facilitates the

ubiquitination of Nrf2 by the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to its continuous

degradation by the 26S proteasome.[1][4] Small-molecule inhibitors disrupt this interaction,

allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with

small Maf proteins, and initiate the transcription of ARE-regulated genes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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